Benzyl 4-[(2-methylacryloyl)oxy]benzoate
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Overview
Description
Benzyl 4-[(2-methylacryloyl)oxy]benzoate:
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 4-hydroxybenzoic acid with benzyl bromide in the presence of a base such as potassium carbonate in acetone, followed by the reaction with 2-methylacryloyl chloride .
Industrial Production Methods: Industrial production methods for Benzyl 4-[(2-methylacryloyl)oxy]benzoate may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient separation techniques, and the recycling of solvents and reagents to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions: Benzyl 4-[(2-methylacryloyl)oxy]benzoate can undergo various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form benzoic acid derivatives.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzyl derivatives
Scientific Research Applications
Benzyl 4-[(2-methylacryloyl)oxy]benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers and materials with specific properties, such as liquid crystal elastomers
Mechanism of Action
The mechanism of action of Benzyl 4-[(2-methylacryloyl)oxy]benzoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Benzyl benzoate: Used in the treatment of scabies and lice.
Ethyl 4-[(4-methylbenzyl)oxy]benzoate: Known for its structural flexibility and applications in materials science.
Allyl 4-[(4-decyloxy)benzoyl)oxy]benzoate: Used in the synthesis of liquid crystal elastomers
Uniqueness: Benzyl 4-[(2-methylacryloyl)oxy]benzoate is unique due to the presence of the 2-methylacryloyl group, which imparts specific reactivity and properties that are not found in other similar compounds. This makes it particularly valuable in applications requiring specific chemical reactivity and material properties.
Properties
CAS No. |
630426-23-2 |
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Molecular Formula |
C18H16O4 |
Molecular Weight |
296.3 g/mol |
IUPAC Name |
benzyl 4-(2-methylprop-2-enoyloxy)benzoate |
InChI |
InChI=1S/C18H16O4/c1-13(2)17(19)22-16-10-8-15(9-11-16)18(20)21-12-14-6-4-3-5-7-14/h3-11H,1,12H2,2H3 |
InChI Key |
MAWQXVASROMEDX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OC1=CC=C(C=C1)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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